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Compound of Interest

Compound Name: (R)-9b

Cat. No.: B14849492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the potent
and selective inhibitor, (R)-9b, in complex with the Activated Cdc42-associated kinase 1
(ACK1). ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a
critical target for therapeutic development. Understanding the structural basis of its inhibition by
(R)-9b is paramount for the rational design of next-generation ACK1-targeted therapies. This
document details the quantitative binding data, crystallographic information, experimental
methodologies, and relevant signaling pathways.

Data Presentation
Quantitative Binding and Crystallographic Data

The following tables summarize the key quantitative data for the interaction between (R)-9b
and ACK1, as well as the crystallographic details of the complex.

Inhibitor Target Kinase Binding Affinity (ICso) Assay Method

(R)-9b ACK1 56 nM[1] 33p HotSpot Assay[1]

Table 1: In vitro binding affinity of (R)-9b for ACKL1.
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Parameter Value

PDB ID 8FE9

Resolution 3.20A

Space Group 1422

Unit Cell (a, b, ¢) 91.69 A, 91.69 A, 190.07 A
Unit Cell (a, B, y) 90°, 90°, 90°

R-Value Work 0.188

R-Value Free 0.228

Expression System Spodoptera frugiperda (Sf9)
Method X-RAY DIFFRACTION

Table 2: Crystallographic data for the ACK1-(R)-9b complex.

Kinase Selectivity Profile of (R)-9b

(R)-9b exhibits selectivity for ACK1 but also shows inhibitory activity against other kinases,
most notably the JAK family kinases.
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Kinase Inhibition (%) at 1 uM ICso
ACK1 99.8%][1] 56 nM[1]
JAK2 98.6%][1] 6 nM[1]
Tyk2 98.9%][1] 5 nM[1]
ABL1 82.8%][1] 206 nM[1]
ALK 86.0%[1] 143 nM[1]
CHK1 84.8%[1] 154 nM[1]
FGFR1 86.4%][1] 160 nM[1]
LCK 87.7%[1] 136 nM[1]
ROS/ROS1 84.2%[1] 124 nM[1]

Table 3: Selectivity profile of (R)-9b against a panel of kinases.[1]

Experimental Protocols
Protein Expression and Purification of ACK1 Kinase

Domain

The following is a representative protocol for the expression and purification of the ACK1

kinase domain using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect

cells, a common method for producing kinases for structural studies.[2][3][4][5]

¢ Generation of Recombinant Baculovirus:

o The cDNA encoding the human ACK1 kinase domain (residues 110-476, for example) is

cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal Hiss-tag for

affinity purification.

o The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant

bacmid via site-specific transposition.
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o The recombinant bacmid DNA is isolated and used to transfect Sf9 insect cells to produce
the initial viral stock (P1).

o The P1 viral stock is then amplified to generate a high-titer P2 stock.

o Protein Expression:

o Sf9 cells are grown in suspension culture in a suitable insect cell medium (e.g., SF-900 Il
SFM) to a density of 2 x 108 cells/mL.

o The cells are infected with the high-titer recombinant baculovirus stock at a multiplicity of
infection (MOI) of 1-5.

o The infected cells are incubated at 27°C with shaking for 48-72 hours to allow for protein
expression.

o Cell Lysis and Lysate Clarification:

o

The cells are harvested by centrifugation.

[¢]

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).

[¢]

Cells are lysed by sonication on ice.

[e]

The lysate is clarified by ultracentrifugation to remove cell debris.

« Affinity and Size-Exclusion Chromatography:

o The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis
buffer.

o The column is washed with a wash buffer containing a higher concentration of imidazole
(e.g., 20-40 mM) to remove non-specifically bound proteins.

o The His-tagged ACK1 kinase domain is eluted with an elution buffer containing a high
concentration of imidazole (e.g., 250-500 mM).
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o For tag removal (optional), the eluted protein is treated with a specific protease (e.g., TEV
protease) followed by a second Ni-NTA step to remove the cleaved tag and protease.

o The protein is further purified by size-exclusion chromatography on a column (e.qg.,
Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM
HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

o Fractions containing pure, monomeric ACK1 kinase domain are pooled and concentrated.
Protein purity is assessed by SDS-PAGE.

Co-crystallization of ACK1 with (R)-9b

The crystal structure of the ACK1 kinase domain in complex with (R)-9b was obtained by X-ray
diffraction. The following is a detailed protocol for co-crystallization using the hanging drop
vapor diffusion method.[6][7][8][9][10]

o Complex Formation:

o The purified ACK1 kinase domain is incubated with a 3-5 fold molar excess of (R)-9b
(dissolved in DMSO) on ice for 1-2 hours to ensure complex formation.

o Crystallization Screening:

o Initial crystallization conditions are screened using commercially available sparse matrix
screens.

e Hanging Drop Vapor Diffusion:

o A 1-2 puL drop of the ACK1-(R)-9b complex is mixed with an equal volume of the reservoir
solution on a siliconized glass coverslip.

o The coverslip is inverted and sealed over a reservoir containing 0.5-1 mL of the reservoir
solution. For PDB entry 8FE9, the crystallization solution contained 0.05 M Bis-Tris pH
5.8-6.0, 19% PEG 3350, 0.3 M MgClz, and 2.5% glycerol.

o The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C). For
PDB entry 8FE9, the temperature was 277 K (4°C).
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o Crystals typically appear within a few days to weeks.

o X-ray Diffraction Data Collection:

o Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir
components supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being
flash-cooled in liquid nitrogen.

o X-ray diffraction data is collected at a synchrotron source.

Kinase Inhibition Assays

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate
peptide by the kinase.[11][12][13][14][15]

o Reaction Mixture Preparation:

o Areaction buffer is prepared (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA,
0.02% Brij35, 0.1 mM NasVOas, 2 mM DTT).

o A specific substrate peptide for ACK1 (e.g., a peptide derived from a known ACK1
substrate like WASP) is added to the reaction buffer.

o The ACK1 enzyme is added to the substrate solution.
« Inhibition Assay:
o (R)-9b is serially diluted in DMSO and added to the reaction mixture.
o The reaction is initiated by adding [y-33P]ATP.
o The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
» Detection:
o The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper.

o The paper is washed to remove unincorporated [y-33P]ATP.
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o The amount of incorporated 3P in the substrate peptide is quantified using a scintillation
counter or phosphorimager.

o 1Cso values are calculated from the dose-response curves.

This is a non-radioactive method for measuring kinase activity.[16][17][18][19]

e Plate Coating:

o A 96-well microtiter plate is coated with a substrate peptide specific for ACKL.

¢ Kinase Reaction:

o

The ACK1 enzyme is mixed with serially diluted (R)-9b in a kinase reaction buffer.

The mixture is added to the coated wells.

[¢]

[e]

The kinase reaction is initiated by adding ATP.

[e]

The plate is incubated to allow for substrate phosphorylation.

e Detection:

[¢]

The wells are washed to remove the enzyme and ATP.

o A primary antibody that specifically recognizes the phosphorylated substrate is added to
the wells.

o After incubation and washing, a secondary antibody conjugated to an enzyme (e.g.,
horseradish peroxidase, HRP) is added.

o A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is
measured using a plate reader.

o The signal intensity is proportional to the kinase activity. ICso values are determined from
the inhibition curves.

Visualizations
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Caption: Upstream activation of ACK1 by various receptor tyrosine kinases.

Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for determining the crystal structure of ACK1 bound to (R)-9b.

ACK1 Downstream Signaling Pathways
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Caption: Key downstream signaling pathways regulated by ACK1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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